3-cyclohexyl-N-(2-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have a variety of effects on the NMDA receptor, including acting as an antagonist, agonist, or partial agonist.
Mechanism of Action
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide acts as a modulator of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have a variety of effects on the NMDA receptor, including acting as an antagonist, agonist, or partial agonist. The exact mechanism of action of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the binding of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide to a specific site on the NMDA receptor.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, depending on the dose and mode of administration. For example, high doses of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide have been shown to induce convulsions and neurotoxicity in animal models, while lower doses have been shown to have neuroprotective effects. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has also been shown to have analgesic effects in animal models of chronic pain, and antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide in lab experiments is its ability to modulate the NMDA receptor, which is a key player in synaptic plasticity, learning, and memory. However, one limitation of using 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide is its potential for neurotoxicity at high doses, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide. One direction is to further elucidate the mechanism of action of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide on the NMDA receptor, including the specific binding site and downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, such as in the treatment of chronic pain, depression, and addiction. Finally, there is a need for further research on the safety and toxicity of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide, particularly at high doses, in order to fully understand its potential as a research tool and therapeutic agent.
Synthesis Methods
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of cyclohexanone with benzaldehyde to form 3-cyclohexyl-2-hydroxypropanal. This intermediate is then reacted with methylamine to form 3-cyclohexyl-N-methyl-2-hydroxypropanamide, which is subsequently reacted with hydroxylamine to form 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide.
Scientific Research Applications
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. For example, 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide has also been used to study the mechanisms underlying chronic pain, depression, and addiction.
properties
IUPAC Name |
3-cyclohexyl-N-(2-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h4-5,8-9,12,17H,1-3,6-7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDIJOQHQUSMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.